4-Methoxy-2-(trifluoromethyl)phenylacetonitrile
CAS No.: 916420-88-7
VCID: VC2803509
Molecular Formula: C10H8F3NO
Molecular Weight: 215.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenylacetonitrile moiety. It is used in various chemical research and industrial applications due to its unique chemical properties. Chemical Reactions and Applications4-Methoxy-2-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Biological and Pharmacological ApplicationsWhile specific biological activities of 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile are not extensively documented, compounds with similar structures are known to interact with biological systems. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with lipid environments. This property is crucial for potential therapeutic applications, including drug development. Safety and Toxicological InformationThe safety data sheet for 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile indicates potential hazards such as acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and respiratory issues upon inhalation . In case of exposure, immediate removal of contaminated clothing and thorough washing with water are recommended.
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CAS No. | 916420-88-7 | ||||||||||||||||||
Product Name | 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile | ||||||||||||||||||
Molecular Formula | C10H8F3NO | ||||||||||||||||||
Molecular Weight | 215.17 g/mol | ||||||||||||||||||
IUPAC Name | 2-[4-methoxy-2-(trifluoromethyl)phenyl]acetonitrile | ||||||||||||||||||
Standard InChI | InChI=1S/C10H8F3NO/c1-15-8-3-2-7(4-5-14)9(6-8)10(11,12)13/h2-3,6H,4H2,1H3 | ||||||||||||||||||
Standard InChIKey | UIQKAYWWWFKAKU-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | COC1=CC(=C(C=C1)CC#N)C(F)(F)F | ||||||||||||||||||
Canonical SMILES | COC1=CC(=C(C=C1)CC#N)C(F)(F)F | ||||||||||||||||||
PubChem Compound | 45790464 | ||||||||||||||||||
Last Modified | Aug 16 2023 |
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